molecular formula C19H20ClN3O3S2 B11368948 Ethyl 2-({[5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11368948
M. Wt: 438.0 g/mol
InChI Key: YWEMTCYVNVVBOQ-UHFFFAOYSA-N
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Description

ETHYL 2-[5-CHLORO-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring

Preparation Methods

The synthesis of ETHYL 2-[5-CHLORO-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the benzothiophene core, the introduction of the pyrimidine ring, and the addition of various functional groups. The synthetic route typically starts with the preparation of the benzothiophene core through cyclization reactions. The pyrimidine ring is then introduced via nucleophilic substitution reactions, followed by the addition of the prop-2-en-1-ylsulfanyl group through thiol-ene reactions. The final step involves esterification to form the ethyl ester group.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

ETHYL 2-[5-CHLORO-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-[5-CHLORO-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and design.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[5-CHLORO-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, resulting in anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

ETHYL 2-[5-CHLORO-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Benzothiophene derivatives: These compounds share the benzothiophene core and may have similar chemical properties and applications.

    Pyrimidine derivatives: Compounds containing the pyrimidine ring may exhibit similar biological activities and mechanisms of action.

    Thiol-ene compounds: These compounds contain the thiol-ene functional group and may undergo similar chemical reactions.

The uniqueness of ETHYL 2-[5-CHLORO-2-(PROP-2-EN-1-YLSULFANYL)PYRIMIDINE-4-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H20ClN3O3S2

Molecular Weight

438.0 g/mol

IUPAC Name

ethyl 2-[(5-chloro-2-prop-2-enylsulfanylpyrimidine-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C19H20ClN3O3S2/c1-3-9-27-19-21-10-12(20)15(22-19)16(24)23-17-14(18(25)26-4-2)11-7-5-6-8-13(11)28-17/h3,10H,1,4-9H2,2H3,(H,23,24)

InChI Key

YWEMTCYVNVVBOQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NC(=NC=C3Cl)SCC=C

Origin of Product

United States

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